Methyl 4-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-2-yl)benzoate
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Overview
Description
Methyl 4-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-2-yl)benzoate is a complex organic compound featuring a pyrrole ring substituted with various functional groups, including a fluorinated benzoyl group, a hydroxyl group, and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrole core, followed by the introduction of the benzoyl and pyridinylmethyl groups through Friedel-Crafts acylation and nucleophilic substitution reactions, respectively. The final step often involves esterification to form the methyl ester.
Industrial Production Methods: Industrial production may utilize similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are chosen to maximize the purity and minimize the environmental impact of the production process.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4).
Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: NaBH4, lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoyl derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Potential use as a ligand in biochemical assays.
- Investigated for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as a pharmaceutical intermediate.
- Studied for its biological activity, including anti-inflammatory and anticancer properties.
Industry:
- Utilized in the development of advanced materials, such as polymers and coatings.
- Potential applications in the field of organic electronics.
Mechanism of Action
The compound’s mechanism of action in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated benzoyl group may enhance binding affinity through hydrophobic interactions, while the pyrrole and pyridinylmethyl groups can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Methyl 4-(3-(4-methylbenzoyl)-4-hydroxy-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-2-yl)benzoate: Lacks the fluorine atom, which may result in different reactivity and biological activity.
Methyl 4-(3-(3-chloro-4-methylbenzoyl)-4-hydroxy-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-2-yl)benzoate: Contains a chlorine atom instead of fluorine, affecting its chemical properties and interactions.
Uniqueness: The presence of the fluorine atom in Methyl 4-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-2-yl)benzoate enhances its lipophilicity and metabolic stability, making it a unique candidate for drug development and other applications where these properties are desirable.
Biological Activity
Methyl 4-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-2-yl)benzoate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including anticancer and antimicrobial properties, as well as its interaction with biological targets.
Chemical Structure and Properties
The compound features several notable structural elements:
- Benzoate Ester : Provides lipophilicity, enhancing membrane permeability.
- Pyrrole Structure : Associated with diverse biological activities.
- Fluorinated Benzoyl Group : Increases potency and selectivity against biological targets.
The molecular formula is C26H21FN2O with a molecular weight of approximately 460.47 g/mol .
1. Anticancer Activity
Studies suggest that this compound may exhibit significant anticancer properties. Its structural similarity to known anticancer agents allows it to inhibit tumor growth effectively. In vitro assays have demonstrated that the compound can induce apoptosis in various cancer cell lines, possibly through the following mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to reduce cell viability in cancer cell lines.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung) | 15.0 | Induction of apoptosis |
MCF7 (Breast) | 12.5 | Cell cycle arrest |
HeLa (Cervical) | 10.0 | Inhibition of proliferation |
2. Antimicrobial Properties
The compound also displays antimicrobial activity against various pathogens. High-throughput screening methods have identified its efficacy against both Gram-positive and Gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Candida albicans | 32 |
These results indicate that the compound could be a promising candidate for developing new antimicrobial agents.
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in target cells, leading to apoptosis.
- Interaction with DNA : The compound may intercalate into DNA, disrupting replication and transcription processes.
Case Studies
Several studies have been conducted to evaluate the biological effects of this compound:
-
In Vitro Study on Cancer Cells :
- Researchers treated A549 cells with varying concentrations of the compound and observed significant reductions in cell viability after 24 hours.
- Flow cytometry analysis confirmed increased apoptosis rates.
-
Antimicrobial Efficacy Testing :
- In a study assessing the antibacterial properties against Staphylococcus aureus, the compound exhibited a strong inhibitory effect at low concentrations, outperforming standard antibiotics like vancomycin.
Properties
CAS No. |
618075-99-3 |
---|---|
Molecular Formula |
C26H21FN2O5 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
methyl 4-[(3E)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-4,5-dioxo-1-(pyridin-3-ylmethyl)pyrrolidin-2-yl]benzoate |
InChI |
InChI=1S/C26H21FN2O5/c1-15-5-6-19(12-20(15)27)23(30)21-22(17-7-9-18(10-8-17)26(33)34-2)29(25(32)24(21)31)14-16-4-3-11-28-13-16/h3-13,22,30H,14H2,1-2H3/b23-21+ |
InChI Key |
CTRZNCWCUZFZDK-XTQSDGFTSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)C(=O)OC)/O)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)C(=O)OC)O)F |
Origin of Product |
United States |
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